Barium strontium tungsten oxide

Description

Contextual Significance in Perovskite-Derived Materials Research

Perovskite materials, characterized by a specific crystal structure similar to that of the naturally occurring mineral perovskite (calcium titanate), are a major focus of modern materials research. Their versatility stems from the ability to accommodate a wide variety of elements within their crystal lattice, leading to a vast array of electronic, magnetic, and optical properties.

Tungsten-based oxides, in particular, are being explored for their potential in electronic devices. hbku.edu.qaevitachem.com The incorporation of tungsten into perovskite structures can influence the material's electronic band structure and charge transport properties. hbku.edu.qa Research into perovskite-derived materials is driven by the prospect of developing new technologies, including more efficient solar cells and other electronic components. hbku.edu.qaresearchgate.net The study of materials like BSTO contributes to a fundamental understanding of how chemical composition and crystal structure determine the physical properties of these complex oxides.

Evolution of Research in Complex Tungsten Oxide Systems

The study of tungsten and its compounds has a long history, dating back to the 18th century with the initial identification of the element. tungsten-oxide.comtungsten.comwikipedia.org The first procedures for preparing tungsten trioxide were developed in the mid-19th century, laying the groundwork for systematic tungsten chemistry. tungsten-oxide.com Tungsten's high melting point and range of oxidation states have made it a crucial element in various industrial applications. tungsten.comwikipedia.org

In recent decades, research has increasingly focused on complex tungsten oxides, which involve the combination of tungsten oxide with other metal oxides. rsc.org This has led to the synthesis and characterization of a wide variety of compounds with diverse crystal structures and properties. The investigation of phase formation and the influence of synthesis conditions on the final products are key areas of this research. rsc.org The development of advanced analytical techniques has been instrumental in understanding the intricate relationships between the composition, structure, and functionality of these materials.

Scope of Academic Inquiry for Barium Strontium Tungsten Oxide

Academic inquiry into this compound primarily revolves around its synthesis, structural characterization, and the investigation of its physical properties for potential applications. Researchers are interested in how different synthesis methods, such as solid-state reactions, affect the purity and crystalline structure of the resulting material. evitachem.com

A significant part of the research focuses on its electronic properties, with studies exploring its potential as a material for electronic devices. evitachem.comscribd.com The thermal expansion properties of BSTO have also been a subject of investigation, which is crucial for applications involving temperature variations. dtic.mil The overarching goal of this academic inquiry is to build a comprehensive understanding of BSTO's fundamental characteristics to evaluate its suitability for various technological uses.

Structure

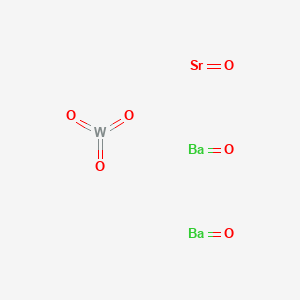

2D Structure

Properties

IUPAC Name |

oxobarium;oxostrontium;trioxotungsten | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Ba.6O.Sr.W | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRFCSKHAMZALKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=[Sr].O=[Ba].O=[Ba].O=[W](=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ba2O6SrW | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

642.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14871-56-8 | |

| Record name | Barium strontium tungsten oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis Methodologies and Controlled Fabrication for Barium Strontium Tungsten Oxide

Solid-State Reaction Routes for Polycrystalline Forms

The traditional and most straightforward method for producing polycrystalline ceramic powders is the solid-state reaction. ebrary.net This technique involves the direct reaction of solid precursors at high temperatures to form the desired compound through atomic diffusion.

Precursor Selection and Stoichiometric Control

The selection of appropriate precursor materials is a critical first step in the solid-state synthesis of barium strontium tungsten oxide. Typically, high-purity, fine powders of simple binary oxides or carbonate salts are used to ensure a complete and uniform reaction. Common precursors include barium carbonate (BaCO₃), strontium carbonate (SrCO₃), and tungsten trioxide (WO₃). ebrary.net

Precise stoichiometric control is paramount to obtaining a single-phase final product. The reactants must be weighed and mixed in the exact molar ratios corresponding to the desired formula, Ba₁₋ₓSrₓWO₄. Any deviation from the correct stoichiometry can lead to the formation of unwanted secondary phases. To ensure intimate mixing and maximize the contact area between reactant particles, a thorough mechanical mixing or milling process, such as ball milling, is employed. ebrary.net This step is crucial for enhancing the diffusion rates during the subsequent high-temperature treatment.

| Parameter | Description | Common Examples |

| Barium Precursor | A thermally decomposable salt or oxide of barium. | Barium Carbonate (BaCO₃), Barium Oxide (BaO) |

| Strontium Precursor | A thermally decomposable salt or oxide of strontium. | Strontium Carbonate (SrCO₃), Strontium Oxide (SrO) |

| Tungsten Precursor | A stable oxide of tungsten. | Tungsten Trioxide (WO₃) |

| Mixing Method | Technique to ensure homogeneous distribution of precursors. | Ball Milling, Mortar and Pestle Grinding |

Reaction Conditions and Kinetic Considerations

The solid-state reaction is a thermally activated process governed by the diffusion of ions through the crystal lattices of the reactants and the newly forming product layer. taylorandfrancis.com The reaction typically requires high calcination temperatures, often exceeding 1000°C, sustained for several hours to ensure the reaction goes to completion. ebrary.net

The kinetics of the reaction are influenced by several factors:

Temperature and Duration: Higher temperatures increase the rate of ionic diffusion, accelerating the reaction. Extended reaction times allow for more complete conversion. The process often involves multiple cycles of grinding and firing to improve homogeneity.

Particle Size: Smaller precursor particles, achieved through milling, reduce the diffusion distance for ions and increase the reactive surface area, thereby enhancing the reaction rate. taylorandfrancis.com

Atmosphere: The reaction is typically carried out in an air atmosphere. The presence of defects and the specific reaction pathways can be influenced by the furnace atmosphere.

The formation of the final product occurs at the interface between the reactant particles. As the reaction proceeds, a layer of this compound forms, and further reaction requires the diffusion of cations through this product layer, which can be the rate-limiting step. taylorandfrancis.com

Solution-Based Approaches for Chemical Homogeneity

Solution-based synthesis methods offer significant advantages over solid-state routes, primarily by achieving atomic-level mixing of precursors in a liquid phase. This leads to greater chemical homogeneity, lower reaction temperatures, and better control over particle size and morphology. rsc.orgnih.gov

Hydrothermal and Solvothermal Synthesis Strategies

Hydrothermal and solvothermal syntheses involve chemical reactions in aqueous (hydrothermal) or non-aqueous (solvothermal) solvents in a sealed vessel, known as an autoclave, at elevated temperatures and pressures. rsc.orgsemanticscholar.org These methods are highly effective for crystallizing complex oxides directly from solution at temperatures typically as low as 150-240°C. rsc.orgacs.orgmdpi.com

The process generally involves dissolving soluble salts of the constituent metals (e.g., barium chloride, strontium nitrate, and a soluble tungstate (B81510) salt like sodium tungstate) in the chosen solvent. A mineralizer, such as a strong base (e.g., KOH or NaOH), is often added to control the pH and facilitate the dissolution of precursors and the subsequent precipitation of the desired oxide phase. researchgate.net The key advantage of this technique is the ability to produce highly crystalline, well-formed nanoparticles with a narrow size distribution. nih.gov

| Parameter | Description | Typical Conditions |

| Solvent | The liquid medium for the reaction. | Water (Hydrothermal), Alcohols/Organic Solvents (Solvothermal) |

| Precursors | Soluble salts of the metallic elements. | Nitrates, Chlorides, or Hydroxides of Ba and Sr; Sodium or Ammonium Tungstate |

| Temperature | Reaction temperature inside the autoclave. | 150 - 250 °C |

| Pressure | Autogenous pressure generated by heating the sealed vessel. | Varies with temperature and solvent |

| Mineralizer | Additive to control pH and solubility. | KOH, NaOH |

Sol-Gel Processing and Polymer-Assisted Routes

The sol-gel method is a versatile wet-chemical technique used to produce solid materials from small molecules. researchgate.net The process involves the conversion of a colloidal suspension of precursors (a 'sol') into a continuous, solid three-dimensional network (a 'gel') that entraps the solvent. nih.gov

For this compound, the synthesis typically starts with metal-organic precursors, such as metal alkoxides or acetates, dissolved in a suitable solvent like an alcohol. nih.gov The sol is formed through controlled hydrolysis and condensation reactions. The subsequent removal of the solvent from the gel, followed by a calcination step at a moderately high temperature, yields the final crystalline oxide. This method provides excellent control over the material's purity and homogeneity. researchgate.net

To further control the synthesis, polymer-assisted routes can be employed. In this variation, a polymer is added to the initial sol. The polymer can act as a chelating agent, forming complexes with the metal cations to prevent premature precipitation and control the rate of hydrolysis and condensation. This leads to a more ordered gel network and, ultimately, a more uniform final product. researchgate.net

| Process Step | Description | Key Components/Parameters |

| Precursor Solution | Dissolving metal-organic precursors in a solvent. | Metal alkoxides, acetates, or nitrates; Alcohols |

| Hydrolysis & Condensation | Formation of the sol and subsequent gel network. | Addition of water, catalyst (acid or base) |

| Polymer Addition (Optional) | Use of a polymer to control gelation. | Polyvinyl alcohol (PVA), Polyethylene glycol (PEG) |

| Drying & Calcination | Removal of solvent and crystallization of the oxide. | Temperatures typically between 600 - 900 °C |

Advanced Thin Film Deposition Techniques

For applications in electronics and optics, fabricating this compound in the form of thin films is often necessary. 3d-oxides.com Thin film deposition techniques allow for the growth of the material on a substrate with controlled thickness, orientation, and microstructure.

Chemical solution deposition methods, such as spin coating, are particularly effective and cost-efficient for producing uniform thin films. ossila.com This technique is an extension of the sol-gel process. A precursor solution, similar to that used in sol-gel synthesis, is dispensed onto a substrate, which is then rotated at high speed. youtube.com The centrifugal force spreads the liquid evenly, and the solvent evaporates, leaving a thin, uniform layer of the precursor gel. ossila.comyoutube.com This process is repeated to achieve the desired thickness. A final annealing (heat treatment) step at an elevated temperature is required to crystallize the film and form the desired this compound phase. researchgate.net

Other advanced techniques for complex oxide thin films include physical vapor deposition methods like pulsed laser deposition (PLD), where a high-power laser ablates a target of the material, creating a plasma plume that deposits onto a heated substrate. wiley-vch.dekorvustech.comornl.gov This method offers excellent stoichiometric transfer from the target to the film. korvustech.com

| Technique | Description | Key Parameters |

| Spin Coating | A sol-gel solution is spun on a substrate to create a uniform film. | Spin speed (rpm), duration, solution viscosity, annealing temperature/time |

| Pulsed Laser Deposition (PLD) | A laser ablates a stoichiometric target, and the resulting plasma deposits on a substrate. | Laser fluence, background gas (e.g., O₂) pressure, substrate temperature |

Pulsed Laser Deposition (PLD) for Epitaxial Films

Pulsed Laser Deposition (PLD) is a versatile thin-film deposition technique renowned for its ability to produce high-quality, stoichiometric epitaxial films of complex oxides. In this process, a high-power pulsed laser is used to ablate material from a dense, stoichiometric target of this compound. ornl.gov The ablated material forms a plasma plume that expands and deposits onto a heated substrate, creating a thin film. ornl.gov

The key to achieving epitaxial growth—where the crystal lattice of the film aligns with that of the substrate—is the careful control of deposition parameters. Substrate temperature is a critical factor, as it must be high enough to allow for the surface mobility of deposited species, enabling them to arrange into the crystalline structure of the substrate. ornl.gov For similar perovskite oxides like barium strontium titanate, temperatures are typically maintained in the range of 600-800°C. osti.gov The background gas pressure, usually oxygen, is another crucial parameter that affects the oxygen stoichiometry and crystallinity of the film.

The deposition rate in PLD can be controlled by adjusting the laser's energy density and repetition rate. ust.hk Lower repetition rates have been shown to improve surface morphology by reducing the density of particulates on the film surface. ust.hk The ability to grow compositionally graded epitaxial films has also been demonstrated for related compounds like barium strontium titanate by sequentially ablating from different targets, suggesting a pathway for creating functionally graded this compound films with tailored dielectric properties. osti.gov

| Parameter | Typical Range/Value | Effect on Film Properties |

| Laser Type | Excimer Laser (e.g., KrF, 248 nm) | Provides high energy for stoichiometric ablation. |

| Substrate Temperature | 600 - 800 °C | Promotes crystallinity and epitaxial growth by increasing adatom surface mobility. ornl.gov |

| Oxygen Pressure | 10 - 300 mTorr | Controls oxygen stoichiometry, crucial for functional properties. researchgate.net |

| Laser Fluence | 1 - 3 J/cm² | Influences deposition rate and plasma dynamics. ornl.gov |

| Target-Substrate Distance | 3 - 7 cm | Affects film uniformity and deposition rate. |

| Laser Repetition Rate | 2 - 10 Hz | Controls growth rate and can influence surface morphology and particulate density. ust.hk |

Sputtering and Vapor Phase Deposition Methodologies

RF Magnetron Sputtering: Radio-frequency (RF) magnetron sputtering is a widely used physical vapor deposition (PVD) technique for producing uniform oxide thin films over large areas. aip.orgaip.org For a complex oxide like this compound, a co-sputtering approach is often employed. In this method, separate targets of barium, strontium, and tungsten (or their respective oxides) are simultaneously sputtered in a reactive atmosphere containing argon and oxygen. aip.org The stoichiometry of the resulting film, such as the Ba/Sr ratio, can be precisely controlled by adjusting the RF power applied to each individual target. aip.orgaip.org

This technique offers significant advantages, including the direct formation of the oxide film, which can eliminate the need for subsequent high-temperature annealing or activation processes. aip.org By carefully managing deposition parameters like gas flow rates, pressure, and substrate temperature, sputtering provides reliable control over the film's thickness, microstructure, and surface roughness. aip.org

Chemical Vapor Deposition (CVD): Chemical Vapor Deposition (CVD) involves the reaction of volatile precursor compounds on a heated substrate surface to form a solid thin film. For this compound, this would require volatile organometallic or metal-halide precursors for barium, strontium, and tungsten. For instance, tungsten hexafluoride (WF₆) or tungsten hexacarbonyl (W(CO)₆) are common precursors for tungsten oxide deposition. umich.edu The development of stable, volatile precursors for barium and strontium is a key challenge in this process. google.com

The main parameters that govern the CVD process are substrate temperature, reactor pressure, and the flow rates of the precursor gases and reactive gases (like oxygen). CVD allows for the deposition of high-purity, conformal films on substrates with complex shapes. Hot-wire CVD (HWCVD) is a variant where filaments are heated to high temperatures to catalytically decompose the precursor gases, enabling deposition at lower substrate temperatures. researchgate.net

Control of Film Thickness and Morphology

Precise control over film thickness and surface morphology is essential for device fabrication.

Film Thickness: In both PLD and sputtering, the film thickness is primarily determined by the deposition time and rate. The rate can be monitored in-situ using techniques like a quartz crystal microbalance. In PLD, the deposition rate is typically on the order of angstroms per laser pulse, while in sputtering, it is measured in angstroms or nanometers per second. ornl.govaip.org

Film Morphology: The surface morphology, including grain size and roughness, is strongly influenced by the deposition conditions, particularly the substrate temperature. aip.orgaip.org

Effect of Substrate Temperature in Sputtering: At low substrate temperatures (e.g., room temperature), the deposited atoms have low surface mobility, leading to the formation of rough films composed of small nanograins. aip.orgaip.org As the substrate temperature is increased (e.g., to 400°C or 700°C), the adatoms gain sufficient kinetic energy to move across the surface. aip.orgaip.org This enhanced mobility promotes the nucleation and growth of larger, more uniform grains, resulting in smoother, denser, and more closely packed film structures. aip.orgaip.org

Morphological Control in PLD: In PLD, while substrate temperature plays a similar role in promoting crystallinity, other factors like laser repetition rate can affect surface quality. Higher rates can sometimes lead to an increase in particulates or droplets on the film surface, whereas lower rates can yield smoother morphologies. ust.hk

The table below summarizes the effect of substrate temperature on the morphology of (BaSr)O thin films grown by RF magnetron sputtering, a process analogous to that for (Ba,Sr)WO₄. aip.orgaip.org

| Substrate Temperature | Observed Grain Size | Surface Morphology |

| 25 °C | Nanograins | Rough surface, less defined grain structure. aip.orgaip.org |

| 400 °C | ~2 µm | More uniform grains with clear boundaries. aip.orgaip.org |

| 700 °C | ~3 µm | Smoothest and flattest surface, closely packed. aip.org |

Nanostructure and Low-Dimensional Material Synthesis

Beyond thin films, the synthesis of this compound in the form of nanostructures like nanoparticles and nanowires, as well as more complex porous architectures, opens up new possibilities for applications in catalysis, sensing, and energy storage.

Fabrication of Nanoparticles and Nanowires

Nanoparticles: this compound nanoparticles can be synthesized using various solution-based chemical methods. These "bottom-up" approaches offer excellent control over particle size, shape, and distribution.

Co-precipitation: This method involves dissolving soluble salts of barium, strontium, and tungsten (e.g., nitrates and sodium tungstate) in a solvent, followed by the addition of a precipitating agent to induce the formation of the insoluble oxide. wikipedia.orgmakhillpublications.co The morphology and size of the resulting nanoparticles can be tuned by adjusting parameters such as precursor concentration, pH, reaction temperature, and reaction time. ijcrt.org

Hydrothermal/Solvothermal Synthesis: In this technique, the precursor materials are heated in an aqueous (hydrothermal) or non-aqueous (solvothermal) solvent in a sealed vessel (autoclave) above the solvent's boiling point. The elevated temperature and pressure facilitate the dissolution and recrystallization of precursors into crystalline nanoparticles. arxiv.org The use of capping agents or surfactants during synthesis can help control particle growth and prevent agglomeration. ijcrt.org For related tungstates, microwave-assisted hydrothermal methods have been shown to accelerate the synthesis process. ijcrt.org

Nanowires: The fabrication of one-dimensional nanostructures like nanowires requires methods that promote anisotropic growth.

Solution-Based Synthesis: Single-crystalline perovskite nanowires of related materials like strontium titanate have been successfully synthesized using solution-based methods. acs.org This approach typically involves the decomposition of metal-organic precursors in the presence of capping agents that preferentially bind to certain crystal facets, encouraging growth along a specific axis.

Vapor-Solid (VS) Growth: This mechanism can be used to synthesize tungsten oxide nanowires and could be adapted for BSTW. acs.org In this process, a precursor material is heated to produce a vapor, which is then transported to a cooler substrate where it nucleates and grows into nanowires. This method is convenient and economical for producing high-purity nanowires. acs.org

Design of Mesoporous and Hierarchical Structures

Mesoporous Structures: Creating mesoporous structures (pores with diameters between 2 and 50 nm) within this compound can dramatically increase the material's surface area, which is highly beneficial for applications in catalysis and sensing. nih.gov Synthesis of such structures often involves templating methods. A template, such as a surfactant mesophase (soft template) or silica (B1680970) nanospheres (hard template), is used to direct the formation of the oxide network. The template is subsequently removed, typically by calcination or chemical etching, leaving behind a porous inorganic framework.

Hierarchical Structures: Hierarchical structures involve the ordered arrangement of nanoscale building blocks into larger, more complex microscale architectures. These structures can offer synergistic benefits, such as high surface area from the nanoscale components and improved stability and handling from the microscale assembly.

A common approach to fabricating hierarchical structures is through hydrothermal synthesis where reaction conditions are manipulated to favor self-assembly. For example, a process demonstrated for tungsten oxide involves the hydrothermal treatment of precursors that first form carbon microspheres. nih.gov These microspheres then act as nucleation sites for the heterogeneous growth of tungsten oxide nanocrystals on their surface, resulting in a hierarchical composite material. nih.gov Similar strategies, potentially using structure-directing agents, could be employed to create hierarchical this compound architectures composed of tiny nanorods arranged into flower-like or other complex morphologies. researchgate.net

Electronic Structure and Charge Transport Mechanisms in Barium Strontium Tungsten Oxide

First-Principles Investigations of Electronic Band Structure (e.g., DFT)

First-principles calculations, particularly those based on Density Functional Theory (DFT), provide profound insights into the electronic properties of materials without relying on empirical parameters. researchgate.net These computational methods have been successfully applied to various perovskite oxides to compute structures, surface energies, and electronic properties like the surface work function. researchgate.net For complex oxides such as Barium Strontium Tungsten Oxide, DFT allows for a detailed examination of the electronic band structure, density of states, and the nature of chemical bonding, which collectively determine the material's conductive or insulating character.

The band gap is a critical parameter that defines the electronic behavior of a material. In this compound, the band gap can be engineered by altering the stoichiometric ratio of barium to strontium. This substitution affects the lattice parameters and the electronic interactions within the crystal. For the related Barium Strontium Titanate (BST) system, first-principles calculations have shown that the lattice constants increase linearly with the barium concentration, following Vegard's law, and this structural change directly influences the electronic band structure. researchgate.net

Table 1: Representative Band Gaps of Related Oxide Materials This table provides context by showing typical band gap values for constituent or structurally similar oxides, as determined by experimental and theoretical methods.

| Compound | Typical Band Gap (eV) | Note |

|---|---|---|

| SrTiO₃ | ~3.25 | Indirect band gap, widely studied perovskite. aps.org |

| BaTiO₃ | ~3.2 | Prototypical ferroelectric perovskite. aps.org |

| WO₃ | ~2.6 - 3.2 | Value depends on crystal structure and morphology. researchgate.net |

| Ba₂SrWO₆ | Not widely reported | Expected to be a wide-band-gap semiconductor by analogy. |

The states comprising the valence band are primarily of O 2p character, while the conduction band is dominated by the unoccupied W 5d states. The Ba 6s and Sr 5s orbitals are typically located at higher energies, and their core-level electrons are found at much lower energies. americanelements.com The precise position of the Fermi level, and thus the material's conductivity, can be significantly altered by doping or the presence of intrinsic defects such as oxygen vacancies. These vacancies can create donor states within the band gap, effectively moving the Fermi level closer to the conduction band and increasing n-type electronic conductivity.

Theoretical Modeling of Charge Carrier Dynamics and Mobility

Understanding how charge carriers (electrons and holes) move through the lattice is key to characterizing the material's transport properties. Theoretical modeling of carrier dynamics and mobility in complex oxides often involves advanced computational techniques that account for the various scattering mechanisms that impede carrier motion. arxiv.org

In materials like this compound, charge transport is often limited by strong electron-phonon coupling. aps.org This interaction between charge carriers and lattice vibrations (phonons) is a primary scattering mechanism that determines carrier mobility. First-principles approaches combining DFT with Boltzmann transport theory or the Kubo-Greenwood formalism can be used to calculate temperature-dependent carrier mobility. aps.orgarxiv.org These models require accurate calculation of the electronic band structure and the phonon dispersion relations. In strongly anharmonic materials, methods based on ab initio molecular dynamics are necessary to capture the full extent of atomic vibrations and their impact on electronic transport. aps.org For perovskite oxides, such calculations reveal that carrier mobility is often highly dependent on temperature and can be influenced by structural phase transitions.

Mechanisms of Electrical Conduction in Bulk and Thin Film Forms

The electrical conduction in this compound can be attributed to the movement of both electronic and ionic charge carriers. The relative contribution of each depends on factors such as temperature, oxygen partial pressure, material composition (Ba/Sr ratio), and whether the material is in bulk ceramic or thin film form.

In many perovskite oxides, electrical conductivity (σ) is the sum of electronic (σ_el) and ionic (σ_ion) components. The ionic contribution in the Ba-Sr-W-O system is primarily due to the migration of oxygen vacancies (Vö). These vacancies act as mobile charge carriers, and their movement is a thermally activated process, meaning ionic conductivity increases significantly with temperature.

Electronic conductivity arises from the movement of electrons and holes. In thin films of related materials like Barium Strontium Titanate (BST), the conduction mechanism is often interface-limited and can be described by models such as Schottky emission. researchgate.net The concentration of electronic charge carriers can be influenced by the stoichiometry; for instance, increasing the strontium content in BST can lead to a higher concentration of electron carriers and enhanced electrical conductivity. chalcogen.ro In tungsten-based oxides, electronic conduction is often associated with the presence of mixed valence states of tungsten (e.g., W⁵⁺ and W⁶⁺), which facilitates the movement of electrons through the lattice. chalcogen.ro

In transition metal oxides with strong electron-phonon interactions, charge carriers can become localized. An electron, as it moves through the lattice, can polarize the surrounding ions, creating a potential well that traps the electron itself. This composite quasiparticle, consisting of the electron and its induced lattice distortion, is called a polaron. youtube.com In materials like tungsten oxide, charge transport is often dominated by the hopping of these polarons from one lattice site to another. diva-portal.orgcolostate.edu

This transport mechanism is known as small polaron hopping. The charge carrier (electron) becomes self-trapped at a specific atomic site, for instance, reducing a W⁶⁺ ion to W⁵⁺. diva-portal.orgresearchgate.net Conduction then occurs as the polaron hops to an adjacent W⁶⁺ site, a process that requires thermal energy to overcome the localization energy barrier. This hopping mechanism results in a thermally activated mobility, which is distinct from the band-like transport observed in conventional semiconductors. In some cases, two polarons can pair up to form a bipolaron, which is a spin-paired entity. researchgate.net The formation of polarons and bipolarons profoundly impacts the optical and electrical properties, as their hopping gives rise to characteristic optical absorption bands. diva-portal.orgresearchgate.net

Table 2: Characteristics of Polaronic Species in Tungsten Oxides Based on findings in related WO₃ systems, this table outlines the expected properties of polarons and bipolarons.

| Characteristic | Single Polaron (e.g., W⁵⁺) | Bipolaron (e.g., W⁵⁺-W⁵⁺ pair) |

|---|---|---|

| Formation | An electron self-trapped by a local lattice distortion. youtube.com | Two polarons paired by a shared lattice distortion; spin-paired. researchgate.net |

| Magnetic Signature | Paramagnetic (unpaired spin), detectable by ESR. researchgate.net | Diamagnetic (spin-paired), ESR silent in the ground state. researchgate.net |

| Transport Mechanism | Thermally activated hopping between adjacent metal sites. diva-portal.org | Hopping of the paired entity. |

| Optical Signature | Causes optical absorption, often in the near-infrared region. diva-portal.org | Associated with a distinct optical absorption band, typically at a higher energy than the single polaron absorption. researchgate.net |

Influence of Dopants and Vacancies on Charge Transport

The electrical properties and charge transport mechanisms in this compound are highly sensitive to the presence of extrinsic dopants and intrinsic point defects, such as vacancies. These imperfections in the crystal lattice introduce new energy levels within the bandgap, alter carrier concentrations, and modify the scattering mechanisms that govern charge carrier mobility.

Influence of Dopants

The introduction of dopant atoms into the this compound lattice is a key strategy for tuning its electronic properties. The effect of the dopant depends on its valence state and the lattice site it occupies (either substituting for Ba, Sr, or W).

Dopants act as either donors or acceptors. A dopant that introduces excess electrons into the conduction band is a donor, increasing n-type conductivity. Conversely, a dopant that creates holes in the valence band is an acceptor, increasing p-type conductivity. In oxides like tungsten oxide, alkali dopants are known to act as shallow donors. core.ac.uk The substitution of Ba²⁺ or Sr²⁺ with a trivalent cation (e.g., La³⁺) could potentially introduce excess electrons, thereby increasing charge carrier concentration.

The primary effects of dopants on charge transport include:

Altering Carrier Concentration: Dopants directly increase the concentration of electrons or holes, which is a primary determinant of electrical conductivity.

Modifying the Fermi Level: The introduction of donor or acceptor energy levels shifts the Fermi level closer to the conduction or valence band, respectively. This shift directly impacts the energy required to excite charge carriers. researchgate.net

Creating Scattering Centers: Dopant ions act as charged impurities that can scatter charge carriers, potentially reducing their mobility. This effect can sometimes counteract the increase in conductivity from higher carrier concentrations.

The table below summarizes the expected effects of different types of dopants on the charge transport properties of this compound, based on established principles in similar oxide materials.

| Dopant Type | Example | Lattice Substitution | Expected Effect on Carrier Concentration | Resulting Change in Conductivity |

| Isovalent | Ca²⁺ | Replaces Ba²⁺ or Sr²⁺ | Minimal change | Minor change due to lattice strain/distortion |

| Donor (Supervalent) | La³⁺ | Replaces Ba²⁺ or Sr²⁺ | Increase in electron concentration | Increase |

| Acceptor (Subvalent) | K⁺ | Replaces Ba²⁺ or Sr²⁺ | Increase in hole concentration | Increase |

This table is illustrative, based on general principles of doping in perovskite oxides. The precise effects can vary based on dopant concentration and synthesis conditions.

Influence of Vacancies

Vacancies, particularly oxygen vacancies, are common intrinsic defects in perovskite oxides and play a crucial role in charge transport. In the context of tungsten-based oxides, oxygen vacancies are known to act as shallow donors. core.ac.uk The formation of an oxygen vacancy releases electrons into the lattice, which can then contribute to electrical conduction.

The process can be described as: O²⁻ (lattice) → ½ O₂(gas) + Vₒ²⁺ + 2e⁻

Here, Vₒ²⁺ represents a doubly charged oxygen vacancy, and e⁻ represents a free electron.

Key research findings on the influence of vacancies in similar tungsten oxide systems reveal several critical effects:

Formation of Donor States: Oxygen vacancies create donor levels within the bandgap. Positively charged oxygen vacancies can raise the Fermi level, reducing the energy barrier for electron transport. researchgate.net

Increased Carrier Concentration: The electrons released during the formation of oxygen vacancies increase the n-type carrier concentration, enhancing conductivity.

Impact on Work Function: The presence of vacancies and the resulting excess electrons can alter the surface dipole, which in turn modifies the material's work function. In materials used for thermionic emission, such as barium strontium oxide-coated cathodes, a lower work function is desirable as it facilitates electron emission. researchgate.net A work function as low as 1.6 eV has been reported for barium strontium oxide coatings, a value significantly influenced by the surface chemistry, including defects. researchgate.net

High concentrations of oxygen vacancies, however, can also have complex effects. While they increase the number of charge carriers, they can also act as scattering centers, potentially limiting electron mobility. Furthermore, a high density of vacancies can lead to structural distortions and affect the long-term stability of the material. Studies on tungsten oxide-silicon heterojunctions have shown that minimizing the oxygen vacancy density is crucial for optimizing device performance by ensuring a large band bending at the junction. researchgate.net

Optical and Spectroscopic Phenomena of Barium Strontium Tungsten Oxide

Fundamental Principles of Optical Absorption and Emission

The interaction of light with Ba₂SrWO₆ is governed by the fundamental principles of electronic transitions between different energy levels within the material. These processes, namely photoexcitation and subsequent emission, are dictated by the electronic band structure and the presence of any dopant or defect states.

Photoexcitation Processes and Energy Transfer

Photoexcitation in barium strontium tungsten oxide typically involves the absorption of a photon with sufficient energy to promote an electron from a lower energy state to a higher one. In the undoped material, this can be the excitation of an electron from the valence band, primarily composed of oxygen 2p orbitals, to the conduction band, which is mainly formed by tungsten 5d orbitals. This process is often referred to as a charge-transfer transition from the O²⁻ to the W⁶⁺ ions within the WO₆ octahedra. inoe.romdpi.com

Luminescence Mechanisms and Wavelength Tuning

Following photoexcitation, the excited electrons can return to their ground state through several pathways. One of these is radiative relaxation, which results in the emission of light, a phenomenon known as luminescence. In undoped Ba₂SrWO₆, a broad emission band can sometimes be observed, which is attributed to the radiative recombination of electrons and holes within the host lattice, specifically related to the WO₆ groups.

The introduction of dopant ions provides specific and often more efficient luminescence pathways. For example, in Eu³⁺-doped Ba₂SrWO₆, after the energy transfer from the host, the Eu³⁺ ions relax and emit light at characteristic wavelengths corresponding to their internal 4f-4f electronic transitions. researchgate.net These transitions are relatively insensitive to the host lattice environment, resulting in sharp emission peaks. The dominant red emission from Eu³⁺ is typically due to the ⁵D₀ → ⁷F₂ transition. researchgate.net

Wavelength tuning, or altering the color of the emitted light, can be achieved in several ways:

Choice of Dopant: Different rare-earth or transition metal ions will have their own unique set of energy levels, leading to emission at different wavelengths. For example, doping with Dy³⁺ in similar double perovskite hosts like A₂MgWO₆ (A = Ca, Sr, Ba) can produce yellowish-orange light. acs.org

Host Lattice Modification: While the internal transitions of rare-earth ions are relatively stable, the crystal field of the host lattice can have a subtle influence on the transition energies and their probabilities. Changing the A-site cations (e.g., varying the Ba/Sr ratio) can modify the local symmetry around the dopant ion, which can lead to slight shifts in the emission wavelengths and changes in the relative intensities of different emission peaks. acs.org

Spectroscopic Characterization Techniques

To investigate the optical and electronic properties of this compound, a suite of spectroscopic techniques is employed. Each technique provides specific information about the material's electronic transitions, vibrational modes, and elemental composition.

UV-Vis Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used to study the electronic absorption properties of materials. acs.orgnih.govyoutube.com By measuring the absorbance or reflectance of a sample as a function of wavelength, the electronic transitions can be identified. For Ba₂SrWO₆, the UV-Vis spectrum is typically characterized by a strong absorption band in the ultraviolet region, which corresponds to the O²⁻ → W⁶⁺ charge-transfer transition within the WO₆ octahedra. inoe.ro The position of this absorption edge can be used to estimate the optical band gap of the material. In related double perovskites like Ba₂CaWO₆, the computed band gap is around 4.20 eV. researchgate.net Doping the material can introduce new absorption features corresponding to the electronic transitions of the dopant ions.

Below is a table summarizing the typical optical band gap values for related double perovskite compounds.

| Compound | Calculated/Experimental Band Gap (eV) |

| Ba₂CaWO₆ | 4.20 (calculated) researchgate.net |

| Ba₂CoWO₆ | 3.3 (experimental) mdpi.com |

| Ba₂La₀.₄Bi₁.₆O₆ | ~1.57 (experimental) nih.gov |

Raman and Infrared Spectroscopy for Vibrational Modes

Vibrational spectroscopy, which includes Raman and Infrared (IR) spectroscopy, is used to probe the vibrational modes of a crystal lattice. nih.govuni-siegen.despectroscopyonline.comsu.se These techniques are highly sensitive to the local structure and symmetry of the material. The vibrations in a crystal are quantized into phonons, and the energies of these phonons correspond to specific vibrational modes of the constituent atoms and molecular groups, such as the WO₆ octahedra.

In the double perovskite structure of Ba₂SrWO₆, the primary vibrational modes are associated with the stretching and bending of the W-O bonds within the WO₆ octahedra, as well as lattice modes involving the movement of the Ba²⁺ and Sr²⁺ cations. researchgate.net Raman and IR spectra provide complementary information due to different selection rules; some vibrational modes may be active in Raman scattering, others in IR absorption, and some in both or neither, depending on the symmetry of the vibration. nih.gov For instance, in cubic double perovskites, four Raman active modes are typically expected. researchgate.net Analysis of the number, position, and width of the peaks in the Raman and IR spectra can provide insights into the crystal structure, phase purity, and degree of cationic ordering in Ba₂SrWO₆.

The following table presents typical Raman active modes observed in related cubic double perovskite tungstates.

| Vibrational Mode | Wavenumber Range (cm⁻¹) | Description |

| A₁g | 750-850 | Symmetric stretching of WO₆ octahedra |

| E₉ | ~440 | Bending of WO₆ octahedra |

| F₂g | ~300-400 | Bending/torsional modes of WO₆ |

| F₂g | < 200 | Lattice translation modes |

Data adapted from studies on A₂MWO₆ double perovskites. researchgate.net

X-ray Photoelectron Spectroscopy (XPS) for Elemental States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. researchgate.netresearchgate.netmpg.de The sample is irradiated with a beam of X-rays, which causes the emission of core-level electrons. The kinetic energy of these photoelectrons is measured, and from this, the binding energy of the electrons can be determined. The binding energy is characteristic of each element and is also sensitive to the element's oxidation state and local chemical environment.

For Ba₂SrWO₆, XPS can be used to:

Confirm the presence and quantify the relative amounts of Barium (Ba), Strontium (Sr), Tungsten (W), and Oxygen (O) on the surface of the material.

Determine the oxidation states of the constituent elements. For example, it can confirm that tungsten is in the +6 oxidation state (W⁶⁺) and that barium and strontium are in the +2 state (Ba²⁺, Sr²⁺). researchgate.net

Detect any surface contaminants or changes in surface chemistry due to processing or environmental exposure. bham.ac.uk

A study on the closely related compound Ba₂CaWO₆ showed that the binding energies of the Ba 3d and W 4f peaks were lower than in BaWO₄, reflecting the different chemical environments in the double perovskite structure. researchgate.net High-resolution XPS spectra of the individual elements can be used to identify different chemical species. For instance, the O 1s spectrum can often be deconvoluted into components representing the lattice oxygen in the W-O bonds and other oxygen species like surface hydroxyl groups or carbonates. researchgate.net

The table below shows representative binding energies for elements in the related Ba₂CaWO₆ compound.

| Element and Orbital | Binding Energy (eV) |

| Ba 3d₅/₂ | ~779.2 |

| W 4f₇/₂ | ~35.1 |

| O 1s | ~530.0 |

| Ca 2p₃/₂ | ~345.9 |

Data from a study on Ba₂CaWO₆. researchgate.net

Theoretical Predictions of Optical Responses

The optical characteristics of this compound (BaSrWO6), a double perovskite, have been explored through theoretical predictions rooted in first-principles calculations. These computational methods, primarily based on Density Functional Theory (DFT), provide valuable insights into the electronic structure and the subsequent optical response of the material. By solving the fundamental quantum mechanical equations that govern the behavior of electrons within the crystal lattice, researchers can predict macroscopic optical properties such as the dielectric function, refractive index, and absorption coefficient. These theoretical investigations are crucial for understanding the material's potential in various optical and optoelectronic applications.

First-principles calculations for complex oxides like BaSrWO6 typically involve sophisticated computational frameworks to approximate the many-body problem of interacting electrons. The accuracy of these predictions is highly dependent on the chosen approximations for the exchange-correlation functional, which accounts for the quantum mechanical interactions between electrons. Different functionals and computational approaches, such as the Generalized Gradient Approximation (GGA), can be employed to calculate the ground-state electronic properties, which then form the basis for determining the optical response.

The theoretical prediction of optical responses is a powerful tool for materials science, enabling the screening of new materials and the understanding of their intrinsic properties before experimental synthesis and characterization. For BaSrWO6, these calculations help to elucidate the relationship between its atomic structure and its interaction with light.

Research Findings

Theoretical studies on the double perovskite Ba2SrWO6, a compound closely related to the general this compound, provide specific predictions for its optical properties. The Materials Project, a comprehensive database of computed materials properties, reports a calculated band gap of approximately 3.29 eV for the monoclinic C2/m phase of Ba2SrWO6. materialsproject.org The nature of this band gap, whether direct or indirect, is a critical factor in determining the material's efficiency in absorbing and emitting light.

The calculations also yield the frequency-dependent dielectric function, which describes how the material responds to an external electric field, such as that of an electromagnetic wave. The dielectric function is a complex quantity, with its real part related to polarization and its imaginary part to absorption. From the dielectric function, other important optical constants like the refractive index, extinction coefficient, and absorption coefficient can be derived.

The following table summarizes the key theoretically predicted optical and electronic properties for Ba2SrWO6, which serves as a representative for this compound.

| Property | Predicted Value | Computational Method |

| Band Gap | 3.29 eV | Density Functional Theory |

| Refractive Index (static) | ~1.9 | Density Functional Theory |

| Crystal System | Monoclinic | - |

| Space Group | C2/m | - |

Functional Applications and Underlying Mechanisms of Barium Strontium Tungsten Oxide

Catalytic Activity and Reaction Pathway Elucidation

The catalytic properties of tungsten-based oxides are a significant area of research, with applications ranging from environmental remediation to industrial chemical synthesis.

While tungsten oxides, often supported on other materials, are recognized as promising catalysts for olefin epoxidation and other selective oxidation reactions, specific research focusing on barium strontium tungsten oxide for these processes is not widely documented in the available literature. uvm.edupolyu.edu.hk The catalytic activity in tungsten oxides is often attributed to the presence of various tungsten species (W⁴⁺, W⁵⁺, W⁶⁺) on the catalyst surface which can react with active oxygen species. ijcrt.org

Tungstate (B81510) compounds, including barium tungstate (BaWO₄) and strontium tungstate (SrWO₄), are known to exhibit photocatalytic activity, making them candidates for the degradation of organic pollutants in water under UV or solar light irradiation. guidechem.comiosrjournals.orgmdpi.com The solid solution Ba₁₋ₓSrₓWO₄ is therefore also investigated for such applications.

The fundamental mechanism of photocatalysis in these materials involves the absorption of photons with energy equal to or greater than the material's band gap. This absorption generates electron-hole pairs. espublisher.com These charge carriers migrate to the catalyst's surface where they can participate in redox reactions. The holes in the valence band can react with adsorbed water molecules or hydroxide (B78521) ions to produce highly reactive hydroxyl radicals (•OH), while electrons in the conduction band can react with oxygen to form superoxide (B77818) radicals. mdpi.comespublisher.com These radicals are powerful oxidizing agents capable of breaking down complex organic molecules, such as industrial dyes like Azure B, into simpler, less harmful compounds. mdpi.com

The efficiency of a photocatalyst is heavily dependent on its electronic structure, particularly its band gap energy. For the Ba₁₋ₓSrₓWO₄ system, the optical band gap can be tuned by adjusting the strontium content. researchgate.net As the concentration of strontium increases, the direct optical band gap of the material decreases. researchgate.net This change in the band gap affects the wavelength of light the material can absorb, thereby influencing its photocatalytic efficiency.

| Compound (x value) | Optical Band Gap (eV) |

|---|---|

| BaWO₄ (x=0) | 4.67 |

| SrWO₄ (x=1.0) | 4.38 |

This table illustrates the change in the optical band gap as strontium is fully substituted for barium in the tungstate lattice, based on Density Functional Theory (DFT) calculations. researchgate.net

Dielectric Response and Ferroelectric/Relaxor Behavior

The dielectric and ferroelectric properties of materials are fundamentally linked to their crystal structure. Ferroelectricity requires a non-centrosymmetric crystal structure, which allows for the existence of a spontaneous electric polarization that can be switched by an external electric field.

This compound (Ba₁₋ₓSrₓWO₄) crystallizes in a scheelite-type tetragonal structure with the space group I4₁/a. researchgate.net This structure is centrosymmetric, meaning it possesses a center of inversion symmetry. This inherent symmetry forbids the existence of a spontaneous electric dipole moment. Consequently, Ba₁₋ₓSrₓWO₄ is not a ferroelectric material. This is in stark contrast to other well-known barium-strontium oxides like barium strontium titanate (Ba,Sr)TiO₃, which has a perovskite structure, and strontium barium niobate (Sr,Ba)Nb₂O₆, which has a tetragonal tungsten-bronze structure; both of these are renowned for their excellent ferroelectric and dielectric properties. mdpi.comjim.org.cn Due to its non-ferroelectric nature, research on the dielectric constant and loss tangent of this compound is not a significant focus, and detailed characterization data is scarce in the scientific literature.

As a direct consequence of its centrosymmetric crystal structure, this compound does not exhibit ferroelectric switching. researchgate.net The mechanisms responsible for polarization in ferroelectric materials, such as the cooperative displacement of ions from their centrosymmetric positions to create a net dipole moment, are not present in the scheelite structure of Ba₁₋ₓSrₓWO₄. Similarly, relaxor-ferroelectric behavior, which is characterized by a diffuse phase transition and frequency-dependent dielectric permittivity arising from polar nanoregions, is not a characteristic of this compound. mdpi.comresearchgate.net

Thermoelectric Energy Conversion Principles

Thermoelectric materials can convert heat energy directly into electrical energy (and vice versa), a property governed by the material's Seebeck coefficient, electrical conductivity, and thermal conductivity. These properties are combined into a dimensionless figure of merit, ZT, which quantifies the material's conversion efficiency. While certain oxides, including some niobates and plumbates containing barium and strontium, have been investigated for high-temperature thermoelectric applications cambridge.org, there is a lack of significant research in the reviewed scientific literature on the thermoelectric properties of this compound.

Following a comprehensive review of available scientific literature and data, it has been determined that there is a significant lack of specific research findings for the compound this compound (Ba₂SrWO₆) pertaining to the detailed functional applications and mechanisms outlined in the query.

No specific experimental or theoretical data could be located for the following topics concerning this compound:

Advanced Characterization and Analytical Methodologies for Barium Strontium Tungsten Oxide Research

Surface-Sensitive Analytical Techniques (e.g., Auger Electron Spectroscopy)

Auger Electron Spectroscopy (AES) is a powerful surface-sensitive technique used to determine the elemental composition of the near-surface region of materials. micro.org.auwikipedia.org It operates by bombarding the sample with a primary electron beam, which causes the emission of Auger electrons with energies characteristic of the elements present. wikipedia.org The high surface sensitivity of AES, typically probing the top few nanometers, arises from the short inelastic mean free path of the emitted electrons. micro.org.au

In the context of Ba₂SrWO₆ research, AES is instrumental in verifying the surface stoichiometry. It can detect the presence of Barium (Ba), Strontium (Sr), Tungsten (W), and Oxygen (O) and quantify their relative concentrations on the material's surface. This is particularly important as the surface composition can significantly influence the material's catalytic activity, sensor response, and electronic properties.

Furthermore, AES can be combined with ion sputtering to perform depth profiling. This allows for the analysis of the elemental distribution as a function of depth, which is critical for assessing the homogeneity of thin films or identifying any surface contamination or segregation of elements. For instance, in studies of similar complex oxides, AES has been used to monitor the desorption of elements at high temperatures. In one such study on Ba-Sc-O films on a tungsten substrate, AES was used to track the changes in the Ba, Sc, O, and W signals as the sample was heated, revealing the temperatures at which different elements desorb from the surface. osti.gov

Key applications of AES in Ba₂SrWO₆ research include:

Verification of surface elemental composition and stoichiometry.

Detection of surface impurities or contaminants.

Analysis of elemental segregation at the surface.

Depth profiling to understand the compositional uniformity of thin films and coatings.

A hypothetical AES analysis of a Ba₂SrWO₆ sample might reveal the characteristic Auger peaks for each constituent element at their expected kinetic energies. The quantification of these peak intensities, corrected with relative sensitivity factors, would provide the atomic concentrations at the surface.

Table 1: Hypothetical Surface Elemental Composition of Ba₂SrWO₆ by AES

| Element | Kinetic Energy (eV) | Atomic Concentration (%) |

| Ba | ~600 | 28.3 |

| Sr | ~100 | 14.0 |

| W | ~1736 | 14.2 |

| O | ~510 | 43.5 |

Note: The values presented are hypothetical and for illustrative purposes.

High-Resolution Imaging for Microstructural Analysis (e.g., HRTEM, HAADF-STEM)

High-Resolution Transmission Electron Microscopy (HRTEM) and High-Angle Annular Dark-Field Scanning Transmission Electron Microscopy (HAADF-STEM) are indispensable tools for the microstructural characterization of materials at the atomic scale. These techniques provide direct visualization of the crystal lattice, defects, interfaces, and the distribution of different elements within the material.

HRTEM allows for the imaging of the atomic columns in a crystalline material, providing detailed information about the crystal structure, orientation, and the presence of defects such as dislocations, stacking faults, and grain boundaries. For a complex perovskite like Ba₂SrWO₆, HRTEM can be used to confirm the crystallographic phase and to study the atomic arrangement at interfaces in multilayer structures or composites.

HAADF-STEM, often referred to as Z-contrast imaging, produces images where the brightness of a particular atomic column is roughly proportional to the square of the average atomic number (Z) of the elements in that column. This makes it an excellent technique for distinguishing between elements with different atomic numbers. In Ba₂SrWO₆, the heavier elements like Barium (Z=56) and Tungsten (Z=74) would appear significantly brighter than the lighter Strontium (Z=38) and Oxygen (Z=8). This allows for atomic-resolution elemental mapping, which can reveal the ordering of Ba and Sr cations on the A-sites of the perovskite lattice and identify any compositional fluctuations or defects.

In studies of related perovskite materials, HAADF-STEM has been successfully used to visualize the arrangement of atoms at interfaces and to identify the presence of secondary phases or precipitates. researchgate.netresearchgate.net For example, in Co-doped BaFe₂As₂, HAADF-STEM imaging has revealed the presence of dark areas within the grains, which were identified as secondary phases, and has been used to obtain high-resolution images of grain boundaries. researchgate.net

Key research findings from HRTEM and HAADF-STEM analysis of similar complex oxides include:

Direct visualization of the perovskite lattice structure.

Identification and characterization of crystallographic defects.

Analysis of the structure and chemistry of grain boundaries and interfaces.

Mapping of elemental distributions at the atomic scale.

Impedance Spectroscopy for Electrical Characterization

Impedance spectroscopy is a powerful non-destructive technique used to investigate the electrical properties of materials and their interfaces with electrodes. It measures the complex impedance of a material as a function of frequency, allowing for the separation of different electrical processes, such as bulk conduction, grain boundary effects, and electrode polarization.

For Ba₂SrWO₆, which is expected to exhibit interesting dielectric and conductive properties, impedance spectroscopy is crucial for understanding its electrical behavior. By analyzing the impedance data, typically represented in the form of Nyquist plots, it is possible to model the material as an equivalent circuit consisting of resistors and capacitors. This model can then be used to determine the contributions of the grains (bulk) and grain boundaries to the total resistance and capacitance of the material. powderpro.seresearchgate.net

The temperature dependence of the conductivity, obtained from impedance measurements at different temperatures, can provide insights into the conduction mechanism. The activation energy for conduction, calculated from an Arrhenius plot, can help to identify the dominant charge carriers, which in many perovskite oxides are oxygen vacancies. powderpro.se For instance, in a study of (Ba₀.₈Sr₀.₂)Ti₀.₉₅(Zn₁/₃Nb₂/₃)₀.₀₅O₃ ceramics, impedance spectroscopy was used to separate the grain and grain boundary effects and to determine their respective activation energies for conduction. researchgate.net

Table 2: Representative Electrical Parameters from Impedance Spectroscopy of a Perovskite Ceramic

| Parameter | Value |

| Bulk Resistance (Rb) at 400°C | 5.2 x 104 Ω |

| Grain Boundary Resistance (Rgb) at 400°C | 1.8 x 105 Ω |

| Bulk Capacitance (Cb) | 3.5 x 10-10 F |

| Grain Boundary Capacitance (Cgb) | 8.1 x 10-9 F |

| Activation Energy for Bulk Conduction | 0.95 eV |

| Activation Energy for Grain Boundary Conduction | 1.12 eV |

Note: These values are based on data for similar perovskite materials and are for illustrative purposes.

Spectroscopic Ellipsometry for Optical Constants and Thin Film Properties

Spectroscopic ellipsometry is a non-contact, non-destructive optical technique that measures the change in the polarization state of light upon reflection from a sample's surface. This allows for the accurate determination of the optical constants (refractive index, n, and extinction coefficient, k) and the thickness of thin films. researchgate.netarxiv.org

For Ba₂SrWO₆, particularly in thin film form, spectroscopic ellipsometry is a valuable tool for characterizing its optical properties. The obtained optical constants are crucial for the design and optimization of optical and optoelectronic devices. The band gap energy of the material can also be determined from the spectral dependence of the extinction coefficient. researchgate.net

By using a suitable optical model, spectroscopic ellipsometry can also provide information about the film's thickness, surface roughness, and the presence of any interfacial layers. drexel.educore.ac.uk In a study on Barium Strontium Titanate (BST) thin films, variable angle spectroscopic ellipsometry (VASE) was used to determine the film thickness and optical constants. Furthermore, a correlation was established between the optical constants and the barium-to-strontium ratio, demonstrating the technique's capability for compositional analysis. drexel.edu

Key information obtained from spectroscopic ellipsometry of Ba₂SrWO₆ thin films would include:

Wavelength-dependent refractive index (n) and extinction coefficient (k).

Precise determination of film thickness.

Quantification of surface roughness.

Estimation of the optical band gap.

In-situ and Operando Characterization for Dynamic Processes

In-situ and operando characterization techniques are essential for studying the dynamic changes in a material's structure and properties under real operating conditions. These methods allow researchers to observe processes such as phase transitions, chemical reactions, and the evolution of microstructure as they happen.

For Ba₂SrWO₆, in-situ X-ray diffraction (XRD) and in-situ transmission electron microscopy (TEM) can be used to study its synthesis, thermal stability, and phase transitions. For example, in-situ XRD can monitor the formation of the Ba₂SrWO₆ phase during a solid-state reaction or track changes in its crystal structure as a function of temperature. In a study of the Ba-Bi-Ir-O system, in-situ diffraction was used to observe a series of symmetry-lowering phase transitions as the material was cooled. researchgate.net Similarly, in-situ studies on the formation of Ba₂CePtO₆ showed its transient formation and subsequent decomposition at higher temperatures. nih.gov

Operando spectroscopy techniques, such as operando Raman or infrared spectroscopy, can provide insights into the chemical and structural changes of Ba₂SrWO₆ while it is functioning as a catalyst or a component in an electrochemical device. This allows for a direct correlation between the material's state and its performance, which is crucial for understanding reaction mechanisms and degradation processes.

Examples of dynamic processes in Ba₂SrWO₆ that can be studied with in-situ and operando techniques:

Crystallization and phase formation during synthesis.

Temperature-induced phase transitions.

Structural changes under different gas atmospheres.

Evolution of the material's properties during catalytic or electrochemical operation.

Computational and Theoretical Frameworks for Barium Strontium Tungsten Oxide

Density Functional Theory (DFT) for Ground State Properties and Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and ground-state properties of materials. By solving the Schrödinger equation for a system of electrons, DFT can accurately predict various material characteristics from first principles, without empirical parameters.

For complex oxides such as barium strontium tungsten oxide, which often adopts a perovskite-like crystal structure, DFT is employed to determine fundamental properties. evitachem.com These include the equilibrium lattice parameters, formation energies, and bulk moduli. One key aspect of DFT studies is the analysis of the electronic band structure and the density of states (DOS). These calculations reveal whether a material is a metal, semiconductor, or insulator and provide the value of the band gap. For instance, in studies of related tungstate (B81510) compounds, DFT has been used to understand how introducing different metal cations can narrow the band gap and shift band edge positions, which is crucial for applications like photocatalysis. rsc.org Calculations on various tungstates have shown that they possess high static dielectric constants and low electron effective masses, which are favorable for carrier diffusion and exciton (B1674681) dissociation. rsc.org

DFT is also critical for understanding surface properties. For example, ab-initio investigations of barium-oxygen coatings on tungsten—a system related to the components of this compound—have been used to calculate the work function. aps.org This is particularly relevant as the low work function of such surfaces is key to their application in thermionic cathodes. evitachem.comaps.org

To illustrate the type of data generated by DFT calculations, the table below shows results for different phases of tungsten trioxide (WO₃), a core component of the titular compound.

Table 1: Calculated Properties of WO₃ Polymorphs via DFT

| Property | Cubic WO₃ | Monoclinic WO₃ | Source |

|---|---|---|---|

| Band Gap Type | Direct | Indirect | arxiv.org |

| Band Gap Value (eV) | ~1.02 | ~0.98 | arxiv.org |

| Magnetic Property | Non-magnetic | Non-magnetic | arxiv.org |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Diffusion

Molecular Dynamics (MD) simulations provide a computational lens to observe the time-dependent behavior of atoms and molecules. By solving Newton's equations of motion for a collection of particles, MD can model dynamic processes such as diffusion, phase transitions, and thermal transport. These simulations complement the static, ground-state view provided by DFT.

In the context of perovskite-type oxides like this compound, MD is essential for understanding ionic diffusion and the material's response to temperature. For example, MD studies on the analogous perovskite barium zirconate (BaZrO₃) have been instrumental in elucidating proton and oxygen ion diffusion mechanisms at operating temperatures between 873 and 1073 K. researchgate.net Such simulations can calculate key parameters like diffusion coefficients and activation energies, which are critical for applications in fuel cells and electrolyzers. researchgate.net

MD simulations can also predict macroscopic thermodynamic properties. Studies on materials like strontium titanate and barium zirconate have successfully calculated thermal expansion coefficients, heat capacities, and thermal conductivities that show good agreement with experimental findings. usm.my For instance, the thermal conductivity of barium zirconate at room temperature has been calculated to be 4.263 W m⁻¹ K⁻¹. usm.my These simulations offer atomic-level insight into how structural features, such as dislocations, can create specific diffusion pathways within the crystal lattice. researchgate.net

The table below presents data obtained from MD simulations on Barium Zirconate, illustrating the parameters that can be determined for perovskite oxides.

Table 2: Diffusion and Thermodynamic Properties of Barium Zirconate from MD Simulations

| Property | Value | Conditions | Source |

|---|---|---|---|

| Thermal Expansion Coefficient | 0.816 x 10⁻⁵ K⁻¹ | 298 K | usm.my |

| Thermal Conductivity | 4.263 W m⁻¹ K⁻¹ | Room Temperature | usm.my |

| Activation Energy (Undoped) | 0.32 eV | N/A | researchgate.net |

| Oxygen Diffusion Coefficient (D₀) | ~6.6 x 10⁻⁸ cm²s⁻¹ | 1073 K (Experimental value for comparison) | researchgate.net |

Thermodynamic Modeling of Phase Diagrams and Stability

Thermodynamic modeling is used to predict the stability of different material phases and their equilibrium relationships, which are visually represented in phase diagrams. acs.org This is crucial for materials synthesis and application, as it defines the temperature, pressure, and compositional ranges where a desired structure is stable.

For complex oxides, thermodynamic stability is a key concern. High-temperature oxide melt solution calorimetry, combined with thermodynamic cycles, can be used to determine the enthalpies of formation from constituent oxides. rsc.org Studies on double perovskite cobaltites, for example, have shown them to be thermodynamically stable relative to their binary oxide components, with strongly exothermic enthalpies of formation. rsc.org Such experimental data, often complemented by DFT calculations of formation energies, provides a robust understanding of a material's stability. rsc.orgliverpool.ac.uk

These models can also predict a material's stability under specific operating conditions, such as in the presence of high water vapor pressures, which is relevant for applications in electrochemical devices. rsc.org By understanding the thermodynamic driving forces, researchers can predict potential decomposition pathways and design strategies to enhance material durability. evitachem.com

Machine Learning and Data-Driven Approaches in Materials Design

Machine learning (ML) has emerged as a fourth paradigm in materials science, complementing theory, experimentation, and simulation. ML models can rapidly screen vast compositional spaces to identify new materials with desired properties, dramatically accelerating the design and discovery process. scispace.com

For perovskite oxides, ML is particularly powerful. Researchers can develop models trained on existing data from DFT calculations or experimental measurements to predict key performance metrics. researchgate.netmdpi.com These models establish quantitative structure-property relationships, enabling the prediction of properties for millions of hypothetical compounds without the need for expensive and time-consuming first-principles calculations for each one. arxiv.orgbohrium.com

The typical workflow involves preparing a dataset, engineering relevant features (descriptors based on atomic or structural properties), selecting and training an ML model (like a support vector regression or neural network), and then using the model for virtual screening. scispace.commdpi.com For example, ML models have been developed to predict the specific surface area of ABO₃-type perovskites for photocatalysis and to screen for catalysts with high oxygen diffusivity and low area-specific resistance for fuel cell applications. arxiv.orgresearchgate.net These data-driven approaches not only identify promising new candidates but also help uncover the underlying physical and chemical features that govern material performance. arxiv.orgresearchgate.net

Emerging Research Directions and Future Outlook for Barium Strontium Tungsten Oxide

Design Principles for Tailored Functionality and Performance

The ability to tailor the functionality and performance of barium strontium tungsten oxide hinges on a deep understanding of its structure-property relationships. umass.edurochester.edu The core principle lies in the controlled manipulation of its crystal structure, composition, and microstructure to achieve desired electronic, optical, and chemical properties.

A key design strategy involves the precise control of the barium-to-strontium ratio. This ratio directly influences the lattice parameters and, consequently, the material's electronic band structure and dielectric properties. For instance, in the context of thermionic cathodes, the introduction of strontium can impact the formation of the emissive coating and its subsequent performance. Research has shown that varying the strontium content can alter the material composition of the impregnant in tungsten-based cathodes, which in turn affects the cathode's emission performance. researchgate.net An optimal amount of strontium can promote the formation of active substances that enhance electron emission, while an excess can lead to the formation of impurities that degrade performance. researchgate.net

Furthermore, the morphology and microstructure of the material play a critical role. For thin films of tungsten-doped barium strontium titanate, a related perovskite material, the deposition conditions such as oxygen pressure significantly affect the crystal structure and dielectric properties. cambridge.org Researchers have observed that for all compositions, a peak in the change in the dielectric constant as a function of an applied electric field was observed for films deposited in a specific oxygen pressure. cambridge.org This highlights the importance of process control in tailoring the material's response for applications like tunable microwave devices.

The overarching goal is to establish a clear correlation between the synthesis parameters, the resulting material structure, and the final device performance. This involves a multi-faceted approach that combines experimental synthesis and characterization with theoretical modeling, such as density functional theory (DFT), to predict and understand the effects of compositional and structural modifications. researchgate.net

Exploration of Novel Compositions and Doping Strategies

Building upon the fundamental design principles, researchers are actively exploring novel compositions and doping strategies to further enhance the properties of this compound. Doping, the intentional introduction of small amounts of other elements, is a powerful tool to modify the material's characteristics.

In the broader context of similar perovskite oxides like barium strontium titanate, doping with various elements has been shown to significantly improve and tune their physico-chemical properties for applications in energy storage and conversion. researchgate.net For instance, tungsten doping in barium strontium titanate has been shown to alter the morphology and structure, which is relevant for applications such as dye-sensitized solar cells. researchgate.net Similarly, doping with elements like magnesium in barium strontium titanate thin films has led to improved dielectric loss and insulating characteristics. nist.gov

For this compound specifically, the focus is on introducing dopants that can create specific point defects, modify the electronic bandgap, or enhance catalytic activity. The choice of dopant and its concentration are critical factors. For example, in the context of thermionic cathodes, while strontium itself doesn't directly reduce the work function, it promotes the formation of other active substances that do. researchgate.net